tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a dihydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically begins with commercially available starting materials such as isoindoline, tert-butyl chloroformate, and chloromethylating agents.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under anhydrous conditions.
Major Products:
Substituted Isoindoles: Products formed by nucleophilic substitution at the chloromethyl group.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Alcohols: Products formed by reduction of the ester group.
Scientific Research Applications
Chemistry:
Building Blocks: tert-Butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
Catalysis: It can be used as a ligand or precursor in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical studies to investigate the function of various biomolecules.
Industry:
Material Science: The compound can be utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Agrochemicals: It may find applications in the development of new agrochemical agents for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
tert-Butyl 4-(bromomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: Similar structure with a bromomethyl group instead of a chloromethyl group.
tert-Butyl 4-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
tert-Butyl 4-(methoxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness:
Reactivity: The presence of the chloromethyl group in tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate imparts unique reactivity, particularly in nucleophilic substitution reactions.
Properties
CAS No. |
2763779-37-7 |
---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.8 |
Purity |
95 |
Origin of Product |
United States |
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